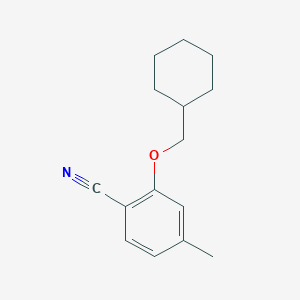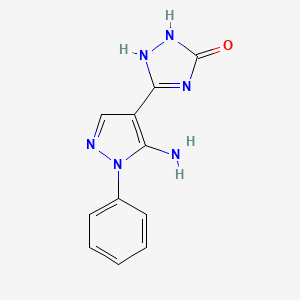
CID 60179905
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 60179905 is a useful research compound. Its molecular formula is C5H7N3O3 and its molecular weight is 157.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 60179905 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 60179905 including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
CID 60179905, also known as Zoledronic acid, is a bisphosphonate primarily used to treat malignancy associated hypercalcemia, multiple myeloma, and bone metastasis from solid tumors . The primary targets of Zoledronic acid are osteoclast cells, which are responsible for the breakdown of bone .
Mode of Action
Zoledronic acid works by inhibiting the activity of osteoclast cells, thereby decreasing the breakdown of bone . It binds to hydroxyapatite in the bone matrix, preventing the osteoclast from resorbing the bone .
Biochemical Pathways
It is known that the drug interferes with the osteoclast’s ability to break down bone, disrupting the normal bone remodeling process .
Pharmacokinetics
Zoledronic acid exhibits complex pharmacokinetics, characterized by either a 2- or 3-compartment model . It is administered intravenously, with a standard infusion time of at least 1 hour, to minimize infusion-related adverse effects . In patients with normal creatinine clearance, Zoledronic acid has an α-distribution phase of ∼30 min to 1 hour and a β-elimination half-life of 6–12 hours . The volume of distribution is 0.4–1 L/kg .
Result of Action
The primary result of Zoledronic acid’s action is a decrease in bone resorption, leading to an overall increase in bone density . This makes it effective in treating conditions like osteoporosis, hypercalcemia of malignancy, multiple myeloma, and bone metastasis from solid tumors .
Action Environment
The efficacy and stability of Zoledronic acid can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s renal function, and the level of calcium in the patient’s body can all affect how well the drug works . .
Propriétés
IUPAC Name |
3-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVSBJVQCHFZJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NC(=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)C1=NC(=O)NN1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 60179905 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

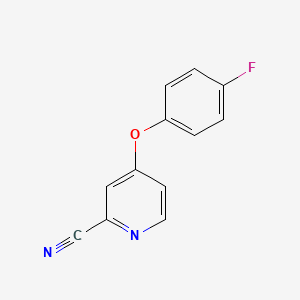

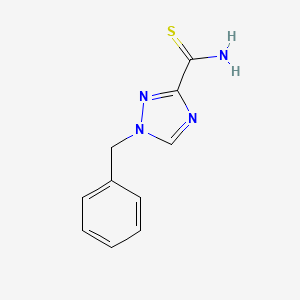
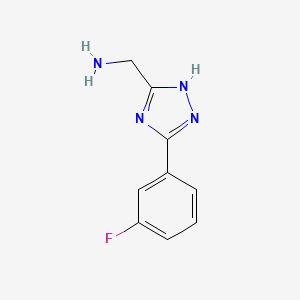

![N-[(quinolin-4-yl)methyl]cyclopentanamine](/img/structure/B7869481.png)
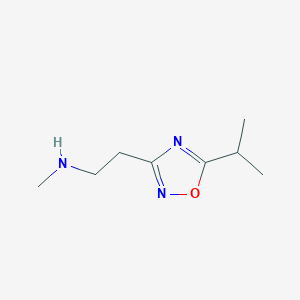


![1-[3-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B7869502.png)
